molecular formula C7H10O2 B14711825 2,2-Dimethyl-2,3-dihydropyran-4-one CAS No. 18927-48-5

2,2-Dimethyl-2,3-dihydropyran-4-one

Cat. No.: B14711825
CAS No.: 18927-48-5
M. Wt: 126.15 g/mol
InChI Key: RNRSQPBLXUJIAJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydropyran-4-one is a heterocyclic organic compound with a six-membered ring structure containing both oxygen and carbon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones.

    Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various lactones, tetrahydropyran derivatives, and substituted pyran compounds.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydropyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-2,3-dihydropyran-4-one exerts its effects involves its ability to participate in various chemical reactions due to its reactive oxygen-containing ring structure. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in antioxidant applications, the compound’s enol structure plays a key role in scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-4-pyranone: Similar in structure but lacks the dimethyl groups.

    3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.

Uniqueness

2,2-Dimethyl-2,3-dihydropyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

18927-48-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2,2-dimethyl-3H-pyran-4-one

InChI

InChI=1S/C7H10O2/c1-7(2)5-6(8)3-4-9-7/h3-4H,5H2,1-2H3

InChI Key

RNRSQPBLXUJIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C=CO1)C

Origin of Product

United States

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